molecular formula C41H80NO8P B082169 Sope-1,2 CAS No. 14942-08-6

Sope-1,2

Cat. No.: B082169
CAS No.: 14942-08-6
M. Wt: 746 g/mol
InChI Key: JQKOHRZNEOQNJE-ZZEZOPTASA-N
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Description

SOPE-1,2 (1-stearoyl-2-oleoyl-sn-phosphatidylethanolamine) is a phospholipid characterized by its mixed acyl chains: a saturated stearoyl (C18:0) chain at the sn-1 position and an unsaturated oleoyl (C18:1) chain at the sn-2 position. This structural asymmetry confers unique biophysical properties, including phase behavior and membrane curvature preferences. This compound is widely used in liposomal formulations, membrane studies, and drug delivery systems due to its propensity to form non-lamellar phases under physiological conditions, which facilitates membrane fusion and endosomal escape .

Properties

CAS No.

14942-08-6

Molecular Formula

C41H80NO8P

Molecular Weight

746 g/mol

IUPAC Name

[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate

InChI

InChI=1S/C41H80NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h18,20,39H,3-17,19,21-38,42H2,1-2H3,(H,45,46)/b20-18-

InChI Key

JQKOHRZNEOQNJE-ZZEZOPTASA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C\CCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC

Synonyms

(R)-isomer of 1-stearoyl-2-oleoylphosphatidylethanolamine
1-stearoyl-2-oleoylphosphatidylethanolamine
SOPE-1,2
stearoyl-oleoyl-phosphatidyl ethanolamine

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of stearoyl-oleoyl-phosphatidyl ethanolamine typically involves the reaction of stearic acid and oleic acid with ethanolamine. The process can be carried out in the presence of solvents such as methanol or acetone and acidic catalysts like sulfuric acid or hydrochloric acid to accelerate the reaction . The reaction conditions are optimized to ensure high yield and purity of the product.

Industrial Production Methods: In industrial settings, the production of stearoyl-oleoyl-phosphatidyl ethanolamine involves scalable synthesis techniques. One such method includes the use of native oils as acyl donors in the presence of sodium methoxide as a catalyst. The reaction is conducted in a mixed solvent system, and the product is purified through a two-step crystallization process .

Chemical Reactions Analysis

Types of Reactions: Sope-1,2 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroperoxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Sope-1,2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of stearoyl-oleoyl-phosphatidyl ethanolamine involves its interaction with cell membranes. It integrates into the lipid bilayer, affecting membrane fluidity and permeability. This compound can also interact with specific molecular targets, such as membrane proteins, influencing various cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares SOPE-1,2 with structurally analogous phospholipids, focusing on acyl chains, head groups, and functional applications:

Compound CAS Number Structural Features Key Applications
This compound 6418-95-7 sn-1: stearoyl (C18:0); sn-2: oleoyl (C18:1); head group: ethanolamine Liposome stability, membrane fusion, drug delivery systems
DPHPE (1,2-diphytanoyl-sn-phosphatidylethanolamine) 201036-16-0 Branched phytanoyl chains (C16:0, methyl-branched); head group: ethanolamine Model membranes for extremophile studies, ion channel research
O-LysoPE (1-oleoyl-lyso-phosphatidylethanolamine) 89576-29-4 Single oleoyl (C18:1) chain at sn-1; head group: ethanolamine Surfactant in emulsions, membrane asymmetry studies
SOPA-Na (1-stearoyl-2-oleoyl-sn-phosphatidic acid, sodium salt) 384833-24-3 Same acyl chains as this compound; head group: phosphate (negatively charged, sodium salt) Calcium binding studies, lipid signaling, enzymatic assays
18:0 Diether PC (1,2-di-O-octadecyl-sn-glycero-3-phosphocholine) 1188-85-8 Ether-linked saturated C18 chains; head group: choline Stable liposomes for long-term storage, archaeal membrane mimicry

Key Structural and Functional Differences:

  • Acyl Chain Saturation : this compound’s unsaturated oleoyl chain enhances membrane fluidity compared to fully saturated analogs like 18:0 Diether PC, which forms rigid, stable bilayers .
  • Head Group: Ethanolamine in this compound promotes hexagonal phase formation under stress, unlike choline in 18:0 Diether PC, which stabilizes lamellar structures.
  • Charge and Solubility : SOPA-Na’s anionic head group enables calcium binding and protein interactions, contrasting with this compound’s zwitterionic nature .
  • Ester vs. Ether Linkages : 18:0 Diether PC’s ether linkages resist hydrolysis, making it ideal for harsh environments, unlike this compound’s ester bonds .

Comparison with Functionally Similar Compounds

Membrane Fusion Agents

  • This compound vs. DOPE (1,2-dioleoyl-sn-phosphatidylethanolamine): While both promote membrane fusion, this compound’s stearoyl chain increases phase transition temperature (~35°C) compared to DOPE’s dual oleoyl chains (transition <0°C), enabling temperature-triggered fusion in drug delivery systems .

Lysophospholipids

  • This compound vs. O-LysoPE : O-LysoPE’s single acyl chain disrupts bilayer integrity, acting as a surfactant, whereas this compound retains bilayer structure but induces curvature stress for fusion .

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